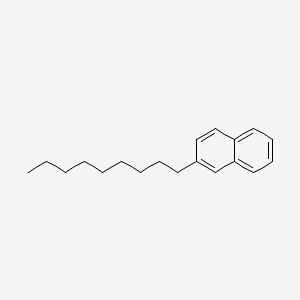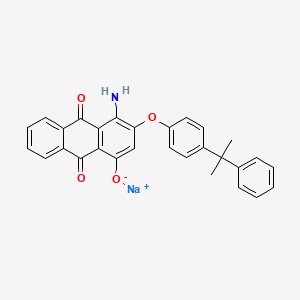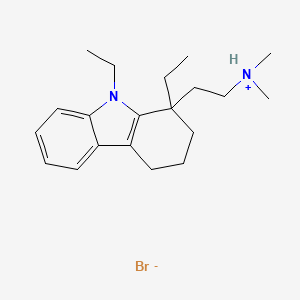
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a tetrahydrocarbazole core, which is a partially hydrogenated form of carbazole, a tricyclic aromatic compound. The compound also contains ethyl and dimethyl substituents, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride typically involves multiple steps:
Formation of the Tetrahydrocarbazole Core: This can be achieved through the hydrogenation of carbazole using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Introduction of Ethyl Groups: Ethylation can be performed using ethyl iodide in the presence of a strong base like sodium hydride (NaH).
Formation of Ethanamine Hydrochloride: The final step involves the reaction of the intermediate with ethylamine followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrocarbazole core.
Reduction: Reduced forms of the compound with additional hydrogen atoms.
Substitution: Alkylated derivatives with new substituents replacing hydrogen atoms.
科学的研究の応用
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Shares structural similarities but lacks the tetrahydrocarbazole core.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Another compound with dimethyl groups but different core structure.
Uniqueness
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride is unique due to its tetrahydrocarbazole core combined with ethyl and dimethyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
58965-20-1 |
|---|---|
分子式 |
C20H31BrN2 |
分子量 |
379.4 g/mol |
IUPAC名 |
2-(1,9-diethyl-3,4-dihydro-2H-carbazol-1-yl)ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C20H30N2.BrH/c1-5-20(14-15-21(3)4)13-9-11-17-16-10-7-8-12-18(16)22(6-2)19(17)20;/h7-8,10,12H,5-6,9,11,13-15H2,1-4H3;1H |
InChIキー |
VHNIVQMRZOVUPP-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCC2=C1N(C3=CC=CC=C23)CC)CC[NH+](C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
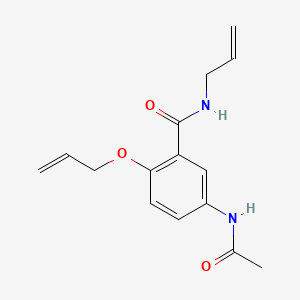
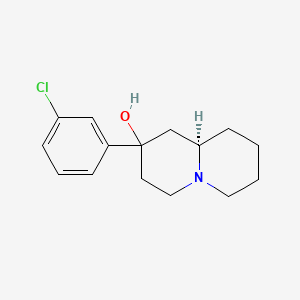


![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)


![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)

